E2-CDS
Description
Estredox (17β-estradiol chemical delivery system, E2-CDS) is a brain-targeted prodrug designed to enhance the delivery of 17β-estradiol (E2) to the central nervous system (CNS) while minimizing peripheral exposure and associated side effects . It employs a redox-based chemical delivery system (CDS) that increases lipophilicity for blood-brain barrier (BBB) penetration. Once in the brain, the prodrug undergoes enzymatic oxidation to a hydrophilic, charged intermediate, trapping E2 in the CNS. Subsequent hydrolysis releases free E2, enabling sustained neurotherapeutic effects .
Despite its brain-targeting design, Estredox has shown significant uterotrophic side effects due to residual peripheral E2 release, highlighting the need for comparative analysis with similar compounds .
Properties
CAS No. |
103562-82-9 |
|---|---|
Molecular Formula |
C25H31NO3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H31NO3/c1-25-12-11-20-19-8-6-18(27)14-16(19)5-7-21(20)22(25)9-10-23(25)29-24(28)17-4-3-13-26(2)15-17/h3,6,8,13-15,20-23,27H,4-5,7,9-12H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 |
InChI Key |
KTMLJZFJHDUEAU-BZDYCCQFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-hydroxy-17-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)oxy)estra-1,3,5(10)-triene CDS-E2 E2-CDS estradiol 17-dihydrotrigonelline estradiol chemical delivery system |
Origin of Product |
United States |
Preparation Methods
Estredox is synthesized through a redox-based chemical delivery system for estradiol. The synthetic route involves the attachment of estradiol to a dihydropyridine-pyridinium salt carrier, which facilitates brain-targeted delivery . The preparation method includes the following steps:
Synthesis of the Carrier: The dihydropyridine-pyridinium salt carrier is synthesized through a series of organic reactions, including oxidation and reduction steps.
Attachment of Estradiol: Estradiol is chemically linked to the carrier molecule through esterification or other suitable chemical reactions.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the potency and purity of the compound.
Industrial production methods involve large-scale synthesis and purification processes, ensuring the stability and consistency of the final product .
Chemical Reactions Analysis
Estredox undergoes various chemical reactions, including:
Oxidation and Reduction: The redox-based delivery system involves interconversion between dihydropyridine and pyridinium salt forms.
Hydrolysis: The ester bond between estradiol and the carrier can be hydrolyzed, releasing estradiol in the brain.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions for hydrolysis. The major product formed from these reactions is estradiol, which exerts its therapeutic effects in the brain .
Scientific Research Applications
Treatment of Depression
Research indicates that Estredox can induce antidepressant-like effects in ovariectomized mice, a model for studying menopause-related depression. A study demonstrated that administration of Estredox led to significant reductions in immobility time during forced swim tests, suggesting enhanced mood and cognitive function .
Table 1: Effects of Estredox on Immobility Time in Ovariectomized Mice
| Treatment Day | Immobility Time (s) | Control Group (s) |
|---|---|---|
| Day 1 | 150 ± 9 | 234 ± 16 |
| Day 2 | 157 ± 8 | 234 ± 16 |
| Day 4 | 215 ± 8 | 234 ± 16 |
| Day 8 | 238 ± 5 | 234 ± 16 |
The sustained presence of estradiol in the brain was confirmed through liquid chromatography-tandem mass spectrometry, showing significant hormone levels even days after administration .
Cognitive Enhancement
Estredox has also shown promise in improving cognitive functions associated with estrogen deficiency. Studies suggest that its targeted delivery can mitigate cognitive decline linked to aging and menopause, offering a potential therapeutic avenue for neurodegenerative diseases .
Advantages Over Traditional Therapies
Traditional estrogen replacement therapies often lead to unwanted side effects such as feminization and increased cancer risk due to systemic exposure. In contrast, Estredox's targeted approach minimizes these risks by concentrating the therapeutic effects within the central nervous system (CNS) while avoiding peripheral distribution .
Table 2: Comparison of Estredox with Traditional Estrogen Therapies
| Feature | Estredox | Traditional Therapy |
|---|---|---|
| Targeted Delivery | Yes | No |
| Peripheral Side Effects | Minimal | High |
| Duration of Effect | Sustained | Short-lived |
| Potential for Neuroprotection | High | Low |
Preclinical Studies
Several preclinical studies have validated the efficacy of Estredox in animal models. For instance, a study showed that repeated administration resulted in sustained estradiol levels in specific brain regions, enhancing neuroprotection against estrogen deprivation symptoms without significant systemic side effects .
Clinical Implications
The implications for clinical use are profound, especially for postmenopausal women experiencing cognitive decline or mood disorders. The ability to deliver estradiol directly to the brain could revolutionize treatment protocols by providing effective symptom relief while minimizing risks associated with conventional hormone therapies .
Mechanism of Action
Estredox exerts its effects through the following mechanism:
Brain-Targeted Delivery: The dihydropyridine-pyridinium salt carrier facilitates the selective delivery of estradiol to the brain.
Estradiol Release: Once in the brain, the ester bond is hydrolyzed, releasing estradiol.
Molecular Targets: Estradiol interacts with estrogen receptors in the brain, modulating gene transcription and exerting neuroprotective and antidepressant effects.
Comparison with Similar Compounds
Key Compounds for Comparison
Estredox (E2-CDS)
10β,17α-Dihydroxyestra-1,4-dien-3-one (a bioprecursor prodrug for 17α-estradiol)
Dihydrotrigonelline-based CDS (e.g., for neuropeptides)
Comparative Data Table
Detailed Findings
Efficacy in Brain Delivery
- Estredox : Achieves brain E2 concentrations 5–10× higher than plasma, with sustained release over 24–72 hours . However, systemic E2 leakage causes uterine weight increases (>40% in rats) .
- Preclinical data show 70% lower uterine hypertrophy vs. Estredox .
- Dihydrotrigonelline CDS : Utilizes a two-step activation (lipophilic → charged intermediate) for CNS retention. Demonstrated in neuropeptide delivery but untested for estradiol .
Peripheral Side Effects
- Estredox’s uterotrophic effects are dose-dependent, with 0.5 mg/kg causing 25% uterine weight gain in mice .
- 10β,17α-Dihydroxyestra-1,4-dien-3-one shows <10% uterine hypertrophy at equivalent doses, attributed to 17α-E2’s reduced ERα activation .
Stability and Analytical Challenges
Biological Activity
Estredox, also known as E2CDS (estradiol chemical delivery system), is a novel prodrug designed to selectively deliver estradiol to the central nervous system (CNS). This compound aims to provide therapeutic benefits while minimizing systemic exposure and associated side effects. The following sections detail the biological activity of Estredox, including its mechanisms of action, pharmacokinetics, and clinical implications.
Estredox operates through a unique redox-based mechanism that facilitates targeted delivery of estradiol. Upon administration, Estredox is converted by ubiquitous redox enzymes into a positively charged precursor that is retained within the CNS, preventing it from re-entering systemic circulation. This process allows for sustained release of estradiol in the brain while maintaining physiological levels in the bloodstream .
Key Steps in Mechanism:
- Conversion : Estredox is converted into an inactive precursor by redox enzymes.
- Retention : The positively charged precursor is locked in the CNS, allowing for localized effects.
- Release : Estradiol is gradually released via ester hydrolysis within the brain.
Pharmacokinetics
Research indicates that Estredox demonstrates favorable pharmacokinetic properties. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) showed significant increases in serum estradiol levels following administration. For instance, serum estradiol levels were measured at 874 ± 33 pg/mL on Day 1 and 351 ± 10 pg/mL on Day 2 post-treatment, compared to control groups . These findings suggest that Estredox can effectively elevate estradiol concentrations in the brain while limiting peripheral exposure.
Table 1: Serum Estradiol Levels Post-Estredox Administration
| Time Point | Estradiol Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| Day 1 | 874 ± 33 | 12 ± 2 |
| Day 2 | 351 ± 10 | 12 ± 2 |
| Day 4 | Not significantly different from control (215 ± 8) | 234 ± 16 |
| Day 8 | Not significantly different from control (238 ± 5) | 234 ± 16 |
Biological Effects
Estredox has been shown to exert several biological effects, particularly concerning mood and cognitive function. In animal models, administration of Estredox resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects . This effect was observed primarily on Days 1 and 2 post-treatment, highlighting the compound's potential for rapid action in alleviating depressive symptoms associated with estrogen deficiency.
Case Study: Antidepressant-Like Effects
In a controlled study involving ovariectomized mice, those treated with Estredox exhibited reduced immobility times compared to controls:
- Day 1 : Immobility time reduced to seconds.
- Day 2 : Immobility time reduced to seconds.
- Control Group : Immobility time was significantly higher at seconds.
These results underscore the potential of Estredox as a therapeutic agent for mood disorders linked to estrogen deficiency .
Safety Profile and Side Effects
While Estredox offers promising therapeutic benefits, it is essential to consider its safety profile. The compound has been associated with uterotrophic side effects due to elevated estradiol levels. Significant uterine growth was observed even after acute dosing, which raises concerns regarding long-term use and potential risks such as endometrial hyperplasia or cancer .
Q & A
Q. What distinguishes Estredox's chemical delivery system (CDS) from conventional estrogen therapies in targeting the brain?
Estredox employs a redox-based CDS designed to enhance brain-specific delivery of 17β-estradiol (E2). Unlike systemic estrogen therapies, the CDS temporarily modifies E2’s physicochemical properties, enabling passive blood-brain barrier penetration. After enzymatic conversion in the brain, the active form is retained, while peripheral exposure is theoretically minimized. However, studies reveal significant peripheral E2 accumulation, contradicting this selectivity .
Q. Which analytical techniques are critical for quantifying 17β-estradiol (E2) distribution in Estredox studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is essential for detecting E2 at low concentrations (LOD: 5 pg/mL in serum). Validated parameters include linear calibration curves (up to 2000 pg/mL), recovery rates (97.6–107.2%), and precision within ±15% CV. SRM transitions (e.g., m/z 506 → 171 for derivatized E2) ensure specificity in complex biological matrices .
Q. What animal models are typically used to evaluate Estredox's central versus peripheral effects?
Ovariectomized rodent models are standard for eliminating endogenous estrogen interference. These models isolate Estredox’s effects, revealing prolonged uterotrophic activity (e.g., uterine wet weight increases >8 days post-administration) and serum E2 levels (874±33 pg/mL at 24 hours) despite proposed brain targeting .
Advanced Research Questions
Q. How do peripheral estrogenic effects of Estredox challenge its proposed brain-selective delivery mechanism?
Estredox-treated animals exhibit significant uterine hypertrophy (3.5-fold weight increase vs. controls) and high uterine E2 content (via LC-MS/MS), contradicting claims of exclusive brain targeting. These findings suggest systemic leakage of the CDS or incomplete metabolic trapping in the brain, necessitating revised biodistribution models .
Q. What methodological considerations are essential when designing longitudinal studies to assess Estredox's pharmacokinetics?
Key considerations include:
- Sampling intervals : Acute (24–48 hours) and extended (≥8 days) timepoints to capture prolonged E2 release.
- Tissue-specific analysis : LC-MS/MS quantification in brain, serum, and peripheral organs (e.g., uterus).
- Statistical rigor : One-way ANOVA with Dunnett’s post hoc tests for multi-group comparisons and type-I error control .
Q. How should researchers address discrepancies between predicted brain delivery and observed peripheral hormone exposure?
Direct measurement of brain E2 via LC-MS/MS is critical, as reliance on indirect markers (e.g., behavioral assays) may overlook peripheral confounders. Additionally, isotopic tracing (e.g., deuterated E2 analogs) could differentiate between centrally retained and systemically leaked hormone .
Q. What are the limitations of current biomarker strategies for assessing Estredox's brain-targeting efficiency?
Uterine weight, a common peripheral biomarker, lacks specificity for acute versus chronic exposure. Complementary biomarkers (e.g., brain E2 levels, estrogen receptor activation in hypothalamic nuclei) and dynamic imaging (e.g., PET with radiolabeled E2) are needed to validate targeting efficacy .
Q. What experimental evidence supports the need for revised models of Estredox's biodistribution kinetics?
Pharmacokinetic data show sustained serum E2 levels (351±10 pg/mL at 48 hours) and uterine retention of E2, inconsistent with first-order elimination kinetics. These findings suggest non-linear clearance or tissue-specific accumulation, warranting compartmental modeling .
Methodological Guidance
Q. How do formulation parameters (e.g., hydroxypropyl-β-cyclodextrin inclusion) influence Estredox's bioavailability?
Hydroxypropyl-β-cyclodextrin (HPBCD) enhances Estredox’s aqueous solubility but may alter release kinetics. Comparative studies with alternative carriers (e.g., liposomes) are needed to isolate CDS-specific effects from formulation artifacts .
Q. What statistical approaches are recommended for analyzing Estredox's dose-response relationships?
Non-linear regression models (e.g., sigmoidal Emax) are suitable for dose-response curves, while mixed-effects ANOVA accounts for inter-individual variability in hormone metabolism. Power analysis is critical due to high biological variability in estrogen-sensitive endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
